molecular formula C16H15N5O3 B7712758 2-Nitro-N-propyl-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline

2-Nitro-N-propyl-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline

Cat. No.: B7712758
M. Wt: 325.32 g/mol
InChI Key: POKCFOMWZNUVIR-UHFFFAOYSA-N
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Description

2-Nitro-N-propyl-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline is a complex organic compound that features a nitro group, a propyl chain, and a pyridine ring attached to an oxadiazole moiety

Properties

IUPAC Name

2-nitro-N-propyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-2-7-18-13-4-3-12(10-14(13)21(22)23)15-19-16(24-20-15)11-5-8-17-9-6-11/h3-6,8-10,18H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKCFOMWZNUVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-propyl-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Alkylation: The propyl chain can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with the nitroaniline derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (for halogenation), sulfuric acid (for sulfonation), and nitric acid (for nitration).

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Nitro-N-propyl-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Similar in structure but lacks the oxadiazole and pyridine rings.

    4-Nitropyridine: Contains the nitro and pyridine groups but lacks the oxadiazole and propyl chain.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents.

Uniqueness

2-Nitro-N-propyl-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro group, propyl chain, pyridine ring, and oxadiazole moiety makes it a versatile compound with diverse applications.

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